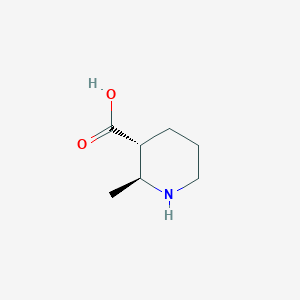

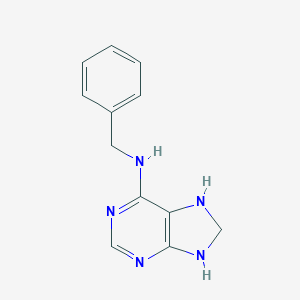

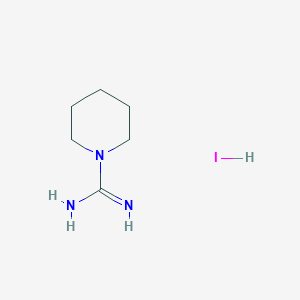

(2S,3R)-2-methylpiperidine-3-carboxylic acid

Overview

Description

Scientific Research Applications

Intermediate for Renin Inhibitory Peptides : This compound is useful in the preparation of renin inhibitory peptides, contributing to the design of novel angiotensinogen transition-state analogues (Thaisrivongs et al., 1987).

Chiral Discriminating Agents : It serves as a chiral discriminating agent in the chromatographic separation of diastereomeric amides and esters, particularly the enantiomers of (2R,3R)-1-methyl-5-oxo-2-aryltetrahydro-1H-pyrrolidine-3-carboxylic acid (Piwowarczyk et al., 2008).

Synthesis of Enantiomerically Pure Compounds : The syntheses of enantiomerically pure (2R, 3R) and (2S, 3S) 3-hydroxypipecolic acids have been achieved from this compound, highlighting its importance in stereoselective synthesis (Greck et al., 1996).

Formation of Carbamates : The carbamate of 2-methylpiperidine is a stable species in aqueous solutions. Its formation constants can be used to estimate the standard molar enthalpy of reaction, indicating its significance in physical chemistry (Mcgregor et al., 2018).

Inverse Agonist at Human Delta-Opioid Receptor : (2S,3R)TMT-L-Tic-OH, derived from this compound, acts as a potent inverse agonist at the human delta-opioid receptor, influencing G protein activation (Hosohata et al., 1999).

Synthesis of Hydroxy Pipecolic Acid Derivatives : It's used in novel methods for synthesizing 6-substituted 4-hydroxy pipecolic acid derivatives, with applications in organic synthesis (Purkayastha et al., 2010).

Catalysis in Synthesis of Carboxylic Acids : It plays a role in palladium-catalyzed carbon alkylations leading to various carboxylic acids (Braun et al., 2011).

Enzymatic Preparation for Polymers : It's used in enzymatic preparation of benzyl (3R,4R)-3-methylmalolactonate for the preparation of optically active and racemic polymers (Bear et al., 1998).

Inhibitors in Neuropharmacology : Some derivatives of this compound act as weak inhibitors of the GABA uptake system, relevant in neuropharmacological research (Jacobsen et al., 1982).

Future Directions

Piperidine derivatives, including “(2S,3R)-2-methylpiperidine-3-carboxylic acid”, play a significant role in drug design and the pharmaceutical industry . Therefore, future research may focus on developing new synthesis methods, studying its biological activity, and exploring its potential applications in medicine .

properties

IUPAC Name |

(2S,3R)-2-methylpiperidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c1-5-6(7(9)10)3-2-4-8-5/h5-6,8H,2-4H2,1H3,(H,9,10)/t5-,6+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAWPBIIDJCWFFN-NTSWFWBYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(CCCN1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H](CCCN1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S,3R)-2-methylpiperidine-3-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Fluoro-3-[1-hydroxy-2-(methylamino)ethyl]phenol](/img/structure/B11812.png)